molecular formula C18H18ClN3O3 B447305 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine

1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine

Cat. No.: B447305
M. Wt: 359.8g/mol
InChI Key: AFUCWUHGNVBJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.815 g/mol . It is a piperazine derivative, characterized by the presence of a benzyl group, a chloro-nitrobenzoyl moiety, and a piperazine ring. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine typically involves the reaction of benzylpiperazine with 2-chloro-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-chloro-4-nitrophenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c19-17-12-15(22(24)25)6-7-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

AFUCWUHGNVBJAO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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